Bis-PEG1-acid

説明

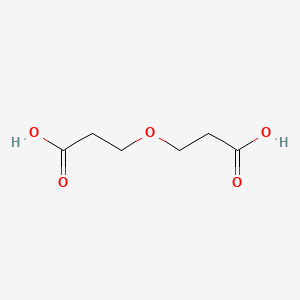

Structure

3D Structure

特性

IUPAC Name |

3-(2-carboxyethoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIWKADJDNVMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320592 |

Source

|

| Record name | 3,3'-Oxydipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-83-1 |

Source

|

| Record name | 5961-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Oxydipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-carboxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG1-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and surface modification. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in creating stable covalent linkages. Detailed experimental protocols for common conjugation reactions are provided, alongside visual diagrams to elucidate key workflows and mechanisms.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 3,3'-oxydipropionic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It is characterized by a central ether linkage flanked by two propionic acid moieties, resulting in a structure with two terminal carboxylic acid groups. This symmetrical design makes it an ideal homobifunctional linker for crosslinking amine-containing molecules.

The presence of the ether and carboxylic acid groups imparts a hydrophilic nature to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Systematic Name | 3,3'-oxydipropionic acid | [3][4] |

| Synonym | This compound | [3][4] |

| CAS Number | 5961-83-1 | [3][4] |

| Molecular Formula | C₆H₁₀O₅ | [3][5] |

| Molecular Weight | 162.14 g/mol | [3][5] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [1][3] |

| pKa | Exhibits moderate acidity; typical pKa for similar carboxylic acids is ~4-5. | [3][6] |

Reactivity and Applications in Bioconjugation

The utility of this compound as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine (B10760008) residues.[1][2] This reaction is not spontaneous and requires the use of coupling agents.

Key Applications:

-

Protein and Peptide Pegylation: The covalent attachment of PEG chains (PEGylation) to proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing solubility and stability, and reducing immunogenicity.[]

-

Antibody-Drug Conjugates (ADCs): this compound and similar PEG linkers are integral in the construction of ADCs, connecting a monoclonal antibody to a cytotoxic drug. The PEG spacer can enhance the solubility and stability of the ADC.[][8][9]

-

Surface Modification: This crosslinker can be used to functionalize surfaces, such as nanoparticles and beads, for various biomedical and research applications.[10]

-

Hydrogel Formation: The bifunctional nature of this compound allows it to act as a building block in the creation of hydrogels.

Mechanism of Amide Bond Formation

The formation of an amide bond using this compound typically proceeds via a two-step process involving the activation of the carboxylic acid groups. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The activated carboxylic acid forms a highly reactive intermediate that readily reacts with a primary amine to yield a stable amide bond.

Experimental Protocols

Detailed methodologies for the two most common activation and conjugation procedures involving this compound are provided below.

EDC/NHS-Mediated Amide Coupling

This protocol describes the in-situ activation of this compound's carboxylic acids with EDC and NHS for subsequent reaction with an amine-containing molecule.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for initial dissolution if needed.

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent or directly in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.

-

-

Activation of this compound:

-

In a reaction vessel, dissolve this compound in Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the mixture for 15-30 minutes at room temperature to generate the active NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the amine-containing molecule, which has been prepared in the Conjugation Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically for each specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification:

-

Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent that can be used as an alternative to EDC/NHS, particularly in organic synthesis and for less water-soluble substrates.

Materials:

-

This compound

-

HATU

-

Amine-containing molecule

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the amine-containing molecule in the anhydrous solvent.

-

-

Activation and Coupling:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.

-

Add the base (2.0-5.0 equivalents) to this mixture and stir for 15-30 minutes at room temperature for pre-activation.

-

Add the amine-containing molecule solution to the activated this compound mixture.

-

Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: EDC/NHS activation and conjugation workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5961-83-1: 3,3'-oxydipropanoic acid | CymitQuimica [cymitquimica.com]

- 4. 5961-83-1|3,3'-Oxydipropanoic acid|BLD Pharm [bldpharm.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis-PEG1-acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG1-acid (also known as 3,3'-Oxydipropionic acid), a homobifunctional crosslinker used in bioconjugation and drug development. This document details its chemical properties, mechanism of action, and provides generalized experimental protocols for its application.

Core Properties of this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing two terminal carboxylic acid groups.[1] This structure allows for the covalent linkage of two molecules possessing primary amine groups. The presence of the ether linkage in its backbone increases its hydrophilicity, which can be advantageous in aqueous environments.

Data Presentation: Key Quantitative Data

| Property | Value | Reference |

| CAS Number | 5961-83-1 | [2][3][4] |

| Molecular Weight | 162.14 g/mol | [5] |

| Molecular Formula | C6H10O5 | [5] |

| Synonym | 3,3'-Oxydipropionic acid | [4][6] |

| Purity | Typically ≥95% | [2][5][6] |

| Physical Form | Solid | [6] |

| Storage Temperature | Ambient or as specified by the supplier | [6] |

Mechanism of Action in Bioconjugation

The utility of this compound as a crosslinker stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-functionalized surfaces) to form stable amide bonds.[1][7] This reaction is not spontaneous and requires the use of coupling agents, most commonly a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]

The activation process proceeds in two steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a More Stable Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.[8][9]

Signaling Pathway: Amide Bond Formation

Caption: Reaction mechanism for amide bond formation using this compound.

Applications in Research and Drug Development

This compound and similar homobifunctional linkers are valuable tools in various scientific disciplines:

-

Protein Crosslinking: To study and stabilize protein-protein interactions.[8]

-

Surface Modification: To immobilize proteins, peptides, or other biomolecules onto surfaces for applications such as biosensors and immunoassays.

-

Drug Delivery: As a linker in more complex drug delivery systems. For instance, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[10]

-

Antibody-Drug Conjugates (ADCs): PEG linkers are often incorporated into ADCs to connect a cytotoxic drug to an antibody.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.[9][11]

Protocol 1: Two-Step Protein Conjugation

This protocol involves the activation of this compound followed by conjugation to a protein containing primary amines.

Materials:

-

This compound

-

Protein to be conjugated

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

-

Dissolve this compound in the Activation Buffer or an organic solvent.

-

Prepare the protein solution in the Conjugation Buffer.

-

-

Activation of this compound:

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point, but the optimal ratio should be determined empirically.[11]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][11]

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]

-

Experimental Workflow: Protein Conjugation

Caption: General experimental workflow for protein conjugation with this compound.

Characterization of Conjugates

The success of the conjugation reaction and the extent of modification can be assessed using various analytical techniques:

-

SDS-PAGE: A successful conjugation will result in a shift to a higher apparent molecular weight for the modified protein compared to the unmodified control.[9]

-

Mass Spectrometry (e.g., MALDI-TOF): To determine the exact molecular weight of the conjugate and the number of linker molecules attached.[11]

-

HPLC: To separate and quantify the modified and unmodified protein.[11]

Conclusion

This compound is a versatile and valuable tool for researchers in life sciences and drug development. Its ability to form stable amide bonds through a well-characterized chemical reaction makes it suitable for a wide range of bioconjugation applications. While the protocols provided offer a general guideline, it is crucial to optimize the reaction conditions for each specific application to achieve the desired outcome.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 5961-83-1 | BroadPharm [broadpharm.com]

- 4. 5961-83-1|3,3'-Oxydipropanoic acid|BLD Pharm [bldpharm.com]

- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 6. 3,3'-OXYDIPROPANOIC ACID | 5961-83-1 [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Bis-PEG1-acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Bis-PEG1-acid, a homobifunctional crosslinker, in dimethyl sulfoxide (B87167) (DMSO) and water. This document includes available solubility data, experimental protocols for solubility determination and bioconjugation, and a workflow visualization for its application in crosslinking primary amines.

Introduction to this compound

This compound, also known as 3,6-Dioxaoctanedioic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative that contains a carboxylic acid group at each end of the molecule.[1][2][3] Its chemical structure features a hydrophilic PEG spacer, which enhances its solubility in aqueous media.[1][2][3] This bifunctional nature allows it to act as a linker, covalently connecting two molecules that contain primary amine groups through the formation of stable amide bonds.[1][2][3] This property makes it a valuable tool in various bioconjugation applications, including protein PEGylation, the development of antibody-drug conjugates (ADCs), and surface modification of materials.[1][2][3]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for preparing stock solutions for bioconjugation reactions.[1] |

Note: For applications requiring precise concentrations, it is recommended to experimentally determine the solubility limit for your specific lot of this compound in the desired solvent and buffer conditions.

Experimental Protocols

Protocol for Determining Aqueous and DMSO Solubility

For researchers requiring precise solubility measurements, the following protocol, adapted from standard laboratory methods, can be employed.

Materials:

-

This compound

-

Deionized water

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC

Procedure:

-

Preparation of Saturated Solutions:

-

In separate vials, add an excess amount of this compound to a known volume of deionized water and DMSO (e.g., start with 20 mg in 1 mL).

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

For Aqueous Solution: If this compound has a chromophore, its concentration in the supernatant can be determined using a spectrophotometer by measuring its absorbance at a specific wavelength and comparing it to a standard curve. If it lacks a suitable chromophore, HPLC can be used for quantification.

-

For DMSO Solution: Dilute an aliquot of the DMSO supernatant in a suitable solvent for analysis by spectrophotometry or HPLC to determine the concentration.

-

-

Calculation:

-

The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mol/L).

-

Protocol for Amine Crosslinking using this compound

This protocol outlines the general steps for crosslinking two amine-containing molecules (e.g., proteins) using this compound. This process involves the activation of the carboxylic acid groups followed by reaction with primary amines.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous DMSO

-

Amine-containing molecules (e.g., Protein A and Protein B)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM).

-

Activate Carboxylic Acid Groups:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS over this compound.

-

Incubate for 15-30 minutes at room temperature. This reaction forms an amine-reactive NHS ester.

-

-

Conjugation to First Amine-Containing Molecule:

-

Add a 10- to 50-fold molar excess of the activated this compound solution to the first protein solution (in Conjugation Buffer).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification (Optional but Recommended): Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Conjugation Buffer.

-

Conjugation to Second Amine-Containing Molecule:

-

Add the second amine-containing molecule to the purified solution from the previous step.

-

The second carboxylic acid group on the this compound linker (which may need re-activation with EDC/NHS) will react with the primary amines on the second molecule.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted molecules.

Visualizations

Workflow for this compound Mediated Bioconjugation

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound to crosslink two amine-containing molecules.

References

An In-depth Technical Guide to Bis-PEG1-acid for Bioconjugation

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate crosslinker is a critical step. Among the myriad of available options, "Bis-PEG1-acid" emerges as a fundamental and versatile tool. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its effective use.

Core Concepts: Understanding this compound

This compound, also known by its IUPAC name 3,3'-oxydipropionic acid, is a homobifunctional crosslinker.[1] This means it possesses two identical reactive groups—carboxylic acids—at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This simple, well-defined structure is a key advantage in bioconjugation, allowing for the covalent linkage of two molecules that each bear a primary amine group.[2][3]

The central PEG moiety, though short in this particular molecule, imparts increased hydrophilicity to the crosslinker and, subsequently, to the resulting conjugate. This can be beneficial for improving the solubility of the conjugated molecules in aqueous environments.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Weight | 162.14 g/mol | [1][4] |

| Molecular Formula | C₆H₁₀O₅ | [1][4] |

| CAS Number | 5961-83-1 | [1][4] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term or -20°C for long term. | [1] |

Applications in Bioconjugation

The primary utility of this compound lies in its ability to act as a molecular bridge, connecting two amine-containing molecules. This functionality is widely exploited in various areas of research and drug development:

-

Protein Crosslinking: this compound can be used to study protein-protein interactions by covalently linking interacting partners.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are integral to the design of ADCs, connecting a cytotoxic drug to an antibody. While this compound is a basic building block, longer PEG chains are more commonly used in advanced ADC design to improve pharmacokinetics.

-

Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or beads, with amine-containing molecules for various applications, including diagnostics and targeted drug delivery.[5]

-

PEGylation: The process of attaching PEG chains to proteins or peptides (PEGylation) can improve their stability and solubility.[5][6] this compound can be used to introduce a short PEG spacer in this context.

The Chemistry of Conjugation: Activating the Carboxylic Acids

The carboxylic acid groups of this compound are not inherently reactive towards amines. They must first be "activated" to form a more reactive species. The most common and effective method for this activation is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]

The reaction proceeds in two main stages:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

NHS Ester Formation: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

This activated Bis-PEG1-NHS ester then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

The following diagram illustrates the workflow for the activation of this compound and its subsequent conjugation to an amine-containing biomolecule.

Detailed Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general method for crosslinking two proteins (Protein A and Protein B) using this compound.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

-

Protein A and Protein B

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or the Activation Buffer immediately before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or the Activation Buffer.

-

Ensure Protein A and Protein B are in the appropriate buffers (Protein A in Activation Buffer, Protein B in Conjugation Buffer).

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound to Protein A in Activation Buffer.

-

Add a 2-5 fold molar excess of EDC and NHS (relative to this compound) to the protein solution.[8]

-

Incubate for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.[8]

-

-

Conjugation to Protein B:

-

Quenching the Reaction:

-

Purification:

-

Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

-

-

Characterization:

-

Analyze the resulting conjugate by SDS-PAGE to observe the formation of a higher molecular weight species corresponding to the crosslinked proteins.

-

Troubleshooting Common Issues

Bioconjugation reactions can sometimes yield suboptimal results. The following logical diagram outlines a troubleshooting guide for common problems encountered when using this compound.

A primary side reaction to be aware of is the hydrolysis of the NHS ester, which competes with the desired amidation reaction.[9] The rate of hydrolysis increases with pH. Therefore, it is crucial to use the activated this compound immediately and to carefully control the pH of the conjugation reaction.[9]

By understanding the fundamental properties of this compound and adhering to optimized protocols, researchers can effectively utilize this crosslinker for a wide range of bioconjugation applications.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, 5961-83-1 | BroadPharm [broadpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 6. Bis-PEG-acid | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Homobifunctional PEG Linkers

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–).[1] They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties.[1] The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation half-life and reduce immunogenicity.[1] PEG linkers serve as flexible spacers, connecting various molecules such as drugs, proteins, peptides, or nanoparticles.[1][2]

The core benefits of incorporating PEG linkers into molecular design include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules, which is crucial for their administration and bioavailability.[3][4]

-

Reduced Immunogenicity: PEGylation can mask the surface of biomolecules, making them less recognizable to the immune system and lowering the risk of an adverse immune response.[3][4]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces its renal clearance rate, thereby extending its circulation time in the body.[1]

-

Enhanced Stability: The flexible PEG chain can protect conjugated molecules from enzymatic degradation and aggregation.[3][4]

Defining Homobifunctional PEG Linkers

Based on the reactivity of their terminal ends, PEG linkers are broadly classified into three categories:

-

Monofunctional PEGs: Possess a single reactive group at one end and an inert group (commonly methoxy) at the other.

-

Heterobifunctional PEGs: Feature two different reactive groups at each end, allowing for sequential and specific conjugation of two different molecules.[1][5]

-

Homobifunctional PEGs: Contain two identical reactive functional groups at both ends of the PEG chain.[1][6]

This guide focuses on homobifunctional PEG linkers , which have the general structure X–PEG–X , where 'X' represents the same reactive functional group.[7][8][9] These linkers are primarily used as crosslinking agents to connect two molecules that have the same targetable functional group, or to induce intramolecular crosslinks within a single molecule.[7][8]

Common Homobifunctional PEG Linkers and Their Reactivity

The versatility of homobifunctional PEG linkers stems from the variety of reactive groups that can be placed at their termini. The choice of linker is dictated by the target functional groups available on the molecules to be conjugated.

| Reactive Group (X) | Target Functional Group | Resulting Covalent Bond |

| NHS Ester (N-hydroxysuccinimide) | Primary Amine (-NH₂) | Amide |

| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether |

| Alkyne | Azide (-N₃) | Triazole (via Click Chemistry) |

| Azide | Alkyne | Triazole (via Click Chemistry) |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide (requires activator like EDC) |

| Aldehyde (-CHO) | Primary Amine (-NH₂) | Schiff Base (reducible to stable amine) |

| Vinyl Sulfone | Thiol / Sulfhydryl (-SH) | Thioether |

Quantitative Data of Representative Homobifunctional PEG Linkers

The properties of a homobifunctional PEG linker, such as its length and flexibility, are determined by its molecular weight, which corresponds to the number of repeating ethylene glycol units. Monodisperse PEG linkers, with a precise and defined molecular weight, offer greater control and reproducibility in conjugation experiments.[1]

| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) |

| NHS-PEG₄-NHS | 548.48 | 4 |

| NHS-PEG₈-NHS | 724.70 | 8 |

| NHS-PEG₁₂-NHS | 900.91 | 12 |

| Maleimide-PEG₂-Maleimide | 380.32 | 2 |

| Maleimide-PEG₄-Maleimide | 468.43 | 4 |

| Maleimide-PEG₈-Maleimide | 644.64 | 8 |

| Maleimide-PEG₂₄-Maleimide | 1341.40 | 24 |

| Azide-PEG₂-Azide | 174.19 | 2 |

| Azide-PEG₄-Azide | 262.29 | 4 |

| Azide-PEG₆-Azide | 350.40 | 6 |

| Alkyne-PEG₃-Alkyne | 214.25 | 3 |

| Alkyne-PEG₅-Alkyne | 302.35 | 5 |

Note: Molecular weights are approximate and can vary slightly between manufacturers. The number of PEG units (n) is calculated based on the PEG backbone.

Applications in Research and Drug Development

Homobifunctional PEG linkers are primarily used as crosslinkers in a wide array of applications.[7][8]

-

Protein and Peptide Crosslinking: They are used to study protein-protein interactions, stabilize protein structures, and create antibody-drug conjugates (ADCs).[7][10] In ADCs, a linker can connect two drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR).

-

Nanoparticle and Surface Modification: These linkers can functionalize the surface of nanoparticles or other materials, allowing for the attachment of biomolecules to create targeted drug delivery systems or diagnostic tools.[2][8]

-

Hydrogel Formation: The ability to crosslink polymer chains makes them essential in the formation of hydrogels for tissue engineering and controlled drug release applications.

The use of a homobifunctional linker can result in two types of crosslinking:

-

Intermolecular Crosslinking: Linking two or more separate molecules together.

-

Intramolecular Crosslinking: Linking two different sites within the same molecule.

Experimental Protocol: Protein-Protein Crosslinking using NHS-PEG-NHS

This protocol provides a general methodology for crosslinking two proteins (Protein A and Protein B) containing primary amines using a homobifunctional NHS-ester PEG linker.

Materials and Reagents

-

Homobifunctional Linker: NHS-PEGn-NHS (e.g., BS(PEG)₅)

-

Proteins: Purified Protein A and Protein B with accessible primary amine groups (lysine residues or N-termini).

-

Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate). Crucially, avoid buffers containing primary amines like Tris (TBS), as they will compete with the reaction.

-

Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the linker stock solution.

-

Purification Equipment: Size-Exclusion Chromatography (SEC) or Dialysis system.

-

Analysis Equipment: SDS-PAGE system.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Reagents:

-

Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of 0.1-5 mg/mL.

-

Allow the vial of NHS-PEG-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the linker (e.g., 10-25 mM) in anhydrous DMSO or DMF.

-

-

Crosslinking Reaction:

-

Add the linker stock solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point, but the optimal ratio must be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times or higher temperatures can increase efficiency but may also lead to more non-specific reactions or protein degradation.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1M Tris to 1 mL of reaction mixture).

-

Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove unreacted linker, quenching reagent, and reaction byproducts (N-hydroxysuccinimide) from the crosslinked protein mixture.

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger crosslinked protein conjugates from smaller, unreacted proteins and reagents.[1][7][9]

-

Dialysis / Ultrafiltration: An alternative method for removing small molecule impurities, though it may be less effective at separating unreacted protein from the desired product.[1]

-

-

Analysis of the Final Product:

-

SDS-PAGE: Analyze the purified sample using SDS-PAGE. Successful intermolecular crosslinking will be indicated by the appearance of new, higher molecular weight bands corresponding to the crosslinked protein complex (e.g., a band for Protein A-Linker-Protein B). Intramolecular crosslinking may result in a slight shift in the protein's mobility.

-

Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to confirm the identity of the crosslinked products and determine the degree of PEGylation.

-

Conclusion

Homobifunctional PEG linkers are powerful and versatile tools in biotechnology and drug development. Their well-defined structure, coupled with the beneficial properties of the PEG backbone, allows for the efficient crosslinking of biomolecules. By providing a hydrophilic and flexible spacer with identical reactive groups at each end, these linkers enable the creation of stabilized protein complexes, targeted nanoparticles, and advanced biomaterials. A thorough understanding of their chemistry and the careful optimization of experimental protocols are crucial for leveraging their full potential in scientific research and the development of novel therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creativepegworks.com [creativepegworks.com]

Applications of Short-Chain PEG Crosslinkers: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the diverse applications of short-chain Poly(ethylene glycol) (PEG) crosslinkers, providing a comprehensive overview of their role in advancing therapeutic and diagnostic technologies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these versatile molecules.

Introduction to Short-Chain PEG Crosslinkers

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that has found widespread use in the biomedical field.[1] Short-chain PEG crosslinkers, typically referring to PEG molecules with a molecular weight of less than 2000 Da, serve as molecular bridges to connect two or more molecules.[2] Their defined length, flexibility, and water-solubility make them ideal for a variety of applications, including enhancing the pharmacokinetic profiles of therapeutic molecules, creating biocompatible hydrogels for tissue engineering, and modifying surfaces to prevent non-specific binding.[1][2]

The fundamental properties of short-chain PEG crosslinkers that underpin their utility include:

-

Biocompatibility: PEGs are generally non-toxic and non-immunogenic, minimizing adverse reactions in biological systems.[2]

-

Hydrophilicity: The repeating ethylene (B1197577) oxide units impart excellent water solubility, which can be conferred to conjugated molecules.[2]

-

Flexibility: The PEG backbone is highly flexible, allowing for optimal spatial orientation of the conjugated molecules.

-

Defined Length: Short-chain PEGs can be synthesized with precise lengths, enabling fine-tuning of the spacer arm for specific applications.

Applications in Drug Delivery and Bioconjugation

Short-chain PEG crosslinkers are instrumental in the development of advanced drug delivery systems, particularly in the field of bioconjugation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker, often incorporating a short-chain PEG, plays a crucial role in the stability, solubility, and pharmacokinetic properties of the ADC.[] The inclusion of a hydrophilic PEG spacer can mitigate the aggregation often caused by hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).[4]

The length of the PEG chain is a critical parameter that influences the overall performance of the bioconjugate.[1] While longer PEG chains can significantly extend the in vivo half-life, this often comes at the cost of reduced cytotoxicity.[2] Shorter PEG linkers are often associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[1]

Table 1: Impact of Short-Chain PEG Linker Length on ADC Properties (Generalized Trends)

| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life | Key Observations |

| Non-PEGylated | Variable, often lower with hydrophobic payloads | Can be highly potent, but may suffer from poor solubility | Shorter | More susceptible to clearance from the body.[1] |

| Short-Chain PEG (e.g., PEG2, PEG4, PEG8) | Generally allows for higher and more consistent DAR | Moderately potent | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity.[1] |

Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types. Actual values are highly dependent on the specific antibody, payload, and cell line used.[1]

A study on affibody-based drug conjugates demonstrated that the introduction of a PEG chain significantly prolonged the circulation half-life but also reduced the in vitro cytotoxicity of the conjugates.[2] For instance, a conjugate with a 10 kDa PEG insertion (HP10KM) showed an 11.2-fold extension in half-life and a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.[2] However, the prolonged half-life resulted in a stronger tumor growth inhibition effect in an animal model.[2]

Protein and Peptide PEGylation

Nanoparticle Functionalization

Short-chain PEG crosslinkers are frequently used to functionalize the surface of nanoparticles for drug delivery and imaging applications. The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), leading to prolonged circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect.[6] The choice of functional group at the terminus of the PEG chain allows for the attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[7]

Hydrogels for Tissue Engineering and Drug Delivery

Short-chain PEG crosslinkers, particularly those with reactive end groups like acrylates, are fundamental components in the fabrication of hydrogels. These three-dimensional, water-swollen polymer networks are extensively used as scaffolds in tissue engineering and as matrices for controlled drug release.[8]

The mechanical properties and swelling behavior of PEG hydrogels can be precisely tuned by varying the molecular weight and concentration of the PEG diacrylate (PEGDA) precursor.[9] Decreasing the PEG molecular weight and increasing the concentration generally leads to a decrease in the swelling ratio and an increase in the compressive modulus.[9]

Table 2: Mechanical and Swelling Properties of PEGDA Hydrogels

| PEGDA MW (Da) | PEGDA Conc. (wt%) | Swelling Ratio | Compressive Modulus (MPa) | Mesh Size (nm) |

| 508 | 30 | 2.2 | 2.46 | - |

| 3400 | 10 | 18.2 | 0.03 | 13.9 ± 0.5 |

| 3400 | 20 | 10.1 | 0.21 | - |

| 6000 | 10 | 23.5 | 0.02 | - |

| 10000 | 10 | 31.5 | 0.01 | - |

| 20000 | 10 | - | - | 15.2 ± 0.7 |

Data compiled from multiple sources.[9][10][11] Note that experimental conditions may vary between studies.

Experimental Protocols

This section provides generalized protocols for key experiments involving short-chain PEG crosslinkers. Researchers should optimize these protocols for their specific applications.

Synthesis of a Heterobifunctional PEG Crosslinker (NHS-PEG-Maleimide)

This protocol describes a general approach for synthesizing a heterobifunctional PEG crosslinker with an NHS ester at one end and a maleimide (B117702) at the other, suitable for conjugating amine-containing molecules to thiol-containing molecules.

Materials:

-

α-Amino-ω-hydroxyl PEG

-

Maleic anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Other necessary solvents and reagents

Procedure:

-

Maleimide functionalization: Dissolve α-amino-ω-hydroxyl PEG and a slight excess of maleic anhydride in anhydrous DCM. Stir the reaction mixture at room temperature overnight.

-

Purification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Repeat the precipitation process to ensure purity.

-

NHS ester activation: Dissolve the maleimide-PEG-acid intermediate, DCC, and NHS in anhydrous DCM. Stir the reaction at room temperature for several hours.

-

Final Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and precipitate the final NHS-PEG-Maleimide product with cold diethyl ether. Dry the product under vacuum.

Protein PEGylation with an NHS-Ester PEG Crosslinker

This protocol outlines the general steps for conjugating an amine-reactive PEG crosslinker to a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHS-ester activated short-chain PEG crosslinker

-

Quenching buffer (e.g., Tris or glycine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Reaction Setup: Dissolve the protein in the reaction buffer to a desired concentration. Add the NHS-ester PEG crosslinker to the protein solution at a specific molar ratio (e.g., 10:1 PEG:protein).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted NHS-ester groups.

-

Purification: Remove the unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Preparation of PEGDA Hydrogels

This protocol describes the photopolymerization of PEGDA to form a hydrogel.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) of a specific molecular weight

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

Procedure:

-

Precursor Solution: Dissolve the PEGDA in PBS to the desired weight percentage. Add the photoinitiator to the PEGDA solution (e.g., 0.05 wt%).

-

Molding: Pipette the precursor solution into a mold of the desired shape and size.

-

Photopolymerization: Expose the solution to UV light for a specific duration to initiate crosslinking and hydrogel formation.

-

Swelling: After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium.

Surface Functionalization of Gold Nanoparticles with Thiol-PEG

This protocol details the modification of gold nanoparticle surfaces with a thiol-terminated PEG.[12]

Materials:

-

Aqueous solution of gold nanoparticles

-

Thiol-PEG crosslinker

-

Suitable buffer (e.g., PBS)

-

Centrifugation equipment

Procedure:

-

Incubation: Add the Thiol-PEG reagent to the gold nanoparticle solution and incubate at room temperature for 2 hours with gentle stirring.[12]

-

Washing: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess PEG.

-

Resuspension: Resuspend the nanoparticle pellet in fresh buffer. Repeat the washing and resuspension steps several times to ensure the removal of all unbound PEG.

-

Further Conjugation (Optional): If using a heterobifunctional Thiol-PEG with a reactive group at the other end (e.g., carboxyl), the nanoparticles can be further conjugated to other molecules using appropriate coupling chemistry (e.g., EDC/NHS for carboxyl groups).[12]

Visualizing Workflows and Pathways

Graphviz (DOT language) is a powerful tool for creating clear and logical diagrams of experimental workflows and biological pathways.

Experimental Workflow: Protein PEGylation

Caption: Workflow for protein PEGylation with an NHS-ester crosslinker.

Cellular Uptake of PEGylated Nanoparticles

Caption: Generalized pathway for the cellular uptake of targeted PEGylated nanoparticles.

Conclusion

Short-chain PEG crosslinkers are indispensable tools in modern drug development and biomedical research. Their versatility allows for the fine-tuning of molecular properties to enhance therapeutic efficacy, improve biocompatibility, and create advanced materials for tissue regeneration and drug delivery. The ability to precisely control the length and functionality of these crosslinkers provides researchers with a powerful means to address complex biological challenges. As research continues, the innovative applications of short-chain PEG crosslinkers are expected to expand, further driving progress in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning and predicting mesh size and protein release from step growth hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. confluore.com [confluore.com]

"Bis-PEG1-acid" safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for Bis-PEG1-acid (CAS No: 5961-83-1), also known as 3,6-Dioxaheptanoic acid. It is intended to inform researchers and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification and Physical Properties

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative that contains two terminal carboxylic acid groups.[1][2] These terminal groups can react with primary amines to form stable amide bonds, making it a useful crosslinker in bioconjugation and drug delivery applications.[1][3][4] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][2]

| Identifier | Value |

| Product Name | This compound |

| Synonym | 3,6-Dioxaheptanoic acid |

| CAS Number | 5961-83-1 |

| Molecular Formula | C₆H₁₀O₅[5] |

| Molecular Weight | 162.14 g/mol [5] |

A summary of key identifiers and physical properties for this compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a corrosive substance.[6]

-

GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.[6]

-

Signal Word: Danger.[6]

-

Hazard Statements:

The primary hazard associated with this chemical is its corrosive nature, which can cause irreversible damage to the skin and eyes upon contact.[6] It is not classified as acutely toxic, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6]

| GHS Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |

GHS classification and corresponding hazard statements for this compound.

Experimental Protocols: Hazard Assessment

Standard hazard assessments for chemicals like this compound follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Corrosion/Irritation Assessment (Based on OECD Guideline 431):

-

Test System: Reconstituted human epidermis (RhE) models are typically used.

-

Procedure: The test chemical is applied topically to the tissue surface.

-

Exposure Time: Tissues are exposed to the chemical for specific durations (e.g., 3 minutes, 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured, often using an MTT assay.

-

Classification: The chemical is classified based on the reduction in tissue viability. A substance is considered corrosive if it causes a significant decrease in viability within a short exposure time.

Methodology for Eye Damage/Irritation Assessment (Based on OECD Guideline 437):

-

Test System: Bovine Corneal Opacity and Permeability (BCOP) test or other validated in vitro methods.

-

Procedure: The test chemical is applied to the isolated bovine cornea.

-

Endpoints: Corneal opacity (light scattering) and permeability (measured by fluorescein (B123965) leakage) are assessed after a defined exposure period.

-

Classification: The in vitro score is calculated based on opacity and permeability values. Scores exceeding a certain threshold lead to a classification of "serious eye damage."

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to prevent exposure and ensure chemical integrity.

Workflow for Safe Handling and PPE Selection

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, 5961-83-1 | BroadPharm [broadpharm.com]

- 3. Bis-PEG12-acid, 2667583-09-5 | BroadPharm [broadpharm.com]

- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 5. chemscene.com [chemscene.com]

- 6. chemos.de [chemos.de]

An In-Depth Technical Guide to the Stability and Storage of Bis-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Bis-PEG1-acid (also known as 3,3'-Oxydipropionic acid), a homobifunctional PEG linker. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and proteomics, ensuring reproducibility and the integrity of final conjugates.

Core Concepts: Understanding this compound Stability

This compound is a valuable tool in biomedical research due to its hydrophilic spacer and terminal carboxylic acid groups, which can be activated to react with primary amines. However, like all polyethylene (B3416737) glycol (PEG) derivatives, its stability is influenced by several environmental factors. The primary degradation pathways for PEG compounds, including this compound, are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation: The ether linkages in the PEG backbone are generally stable to hydrolysis. However, if this compound is used to form ester bonds, these linkages will be susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Amide bonds, formed when this compound is conjugated to amines, are significantly more stable.

Oxidative Degradation: The presence of oxygen, especially when catalyzed by metal ions, can lead to the formation of reactive oxygen species that attack the PEG chain. This can result in chain cleavage and the formation of various degradation products, including aldehydes and carboxylates, which can alter the pH and reactivity of solutions.

Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation of PEG chains. Therefore, it is crucial to protect this compound and its derivatives from light.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on information from various suppliers.[1][2]

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -15°C[1][2] Short-term: 2-8°C or ambient for shipping | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[1] | Prevents oxidative degradation by displacing oxygen. |

| Light | Store in the dark.[1] | Protects against photodegradation. |

| Moisture | Keep in a tightly sealed container with desiccant.[1] | Prevents hydrolysis of the compound and its activated esters (e.g., NHS esters). |

Handling Precautions:

-

Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

-

For preparing solutions, use anhydrous, amine-free solvents such as DMSO or DMF.

-

After use, re-seal the container tightly under an inert atmosphere.[1]

Quantitative Stability Data (Extrapolated)

Table 2: Estimated Stability of this compound under Various Conditions

| Parameter | Condition | Estimated Stability/Degradation Rate | Primary Degradation Pathway |

| pH (in aqueous solution) | pH 4-6 | Relatively stable | Minimal Hydrolysis |

| pH 7.4 (Physiological) | Slow hydrolysis of ester linkages if formed | Hydrolysis | |

| pH > 8 | Accelerated hydrolysis of ester linkages | Hydrolysis | |

| Temperature (Solid State) | -20°C | Highly stable for years | - |

| 4°C | Stable for months to a year | Slow Oxidation | |

| 25°C (Room Temp) | Potential for slow degradation over months | Oxidation | |

| > 40°C | Accelerated degradation | Thermal Oxidation | |

| Light Exposure | Ambient light | Slow degradation over time | Photodegradation |

| UV light | Rapid degradation | Photodegradation | |

| Oxidizing Agents (e.g., H₂O₂) | Presence of peroxides | Rapid degradation | Oxidation |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (B52724) (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) for a specified time. Also, heat a solution of this compound.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

Stability-Indicating HPLC Method

Objective: To quantify the amount of intact this compound and separate it from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive quantification.[] If using UV, detection at a low wavelength (e.g., 210 nm) might be possible but with lower sensitivity.

-

Column Temperature: 30°C

Analysis:

-

Inject samples from the forced degradation study.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

-

The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.

Visualizations

Logical Workflow for Storage and Handling

Caption: Recommended workflow for the storage and handling of this compound.

Degradation Pathways

References

- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 2. This compound, 5961-83-1 | BroadPharm [broadpharm.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes: EDC/NHS Coupling Chemistry with Bis-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-acid is a homobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) crosslinker featuring a terminal carboxylic acid (-COOH) group at both ends of a single ethylene (B1197577) glycol unit.[1][2] This structure is ideal for covalently linking two amine-containing molecules or for conjugating an amine-containing biomolecule (e.g., protein, peptide) to an amine-functionalized surface.[3] The utility of this compound lies in its function as a simple, hydrophilic spacer. The PEG component enhances the solubility and stability of conjugates, reduces non-specific protein adsorption, and provides precise control over the distance between the conjugated molecules.[3][4]

The covalent attachment is achieved by forming stable amide bonds between the carboxyl groups of this compound and primary amines on the target molecules.[5] This reaction is facilitated by the "zero-length" crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimde (Sulfo-NHS).[5][6]

Principle of the Reaction

The EDC/NHS coupling reaction is a robust and widely adopted method that occurs in two primary stages to form a stable amide bond under mild, aqueous conditions.[7][8]

-

Activation of the Carboxylic Acid: EDC reacts with a carboxyl group on this compound to form a highly reactive but unstable O-acylisourea intermediate.[5][9] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7][10]

-

Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[5] To improve efficiency, NHS or Sulfo-NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[5][9] This ester is less prone to hydrolysis and can be stored or reacted immediately with a primary amine.[8]

-

Amine Coupling: The NHS ester reacts efficiently with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[8] This step is most effective at a physiological to slightly basic pH (7.0-8.5).[10]

dot

Caption: EDC/NHS reaction mechanism for amide bond formation.[8]

Quantitative Data & Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The following tables summarize key parameters for optimizing the EDC/NHS coupling of this compound.

Table 1: Recommended Buffers for EDC/NHS Coupling

| Reaction Step | Recommended pH | Recommended Buffers | Buffers to Avoid (Contain interfering groups) |

|---|---|---|---|

| Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid)[9][10] | Acetate, Tris, Glycine[10] |

| Coupling | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer, Sodium Bicarbonate[10] | Tris, Glycine[11] |

Table 2: Suggested Molar Ratios for Reagents

| Reagent | Molar Ratio (relative to Carboxyl Groups) | Rationale |

|---|---|---|

| EDC | 1.5 - 10 fold excess | Drives the initial activation of the carboxyl group.[8][12] Higher excess may be needed for dilute solutions. |

| NHS/Sulfo-NHS | 1.5 - 10 fold excess | Stabilizes the activated intermediate, improving coupling efficiency.[8][12] |

| Amine-Molecule | 1 - 20 fold excess over this compound | The optimal ratio is system-dependent and should be determined empirically to achieve the desired level of modification.[7] |

Experimental Protocols

A. Reagent Preparation and Handling

-

Storage: EDC and NHS/Sulfo-NHS are moisture-sensitive and should be stored desiccated at -20°C.[10]

-

Handling: Before use, allow reagent vials to equilibrate to room temperature to prevent condensation.[10]

-

Stock Solutions: Prepare stock solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO, DMF) or activation buffer immediately before use, as their activity diminishes in aqueous solutions.[4][10] Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[4]

B. Protocol 1: Two-Step Conjugation of a Protein to an Amine-Functionalized Surface using this compound

This protocol describes the functionalization of an amine-coated surface (e.g., beads, microplate) with this compound, followed by the conjugation of an amine-containing protein.

dot

Caption: Workflow for protein conjugation to a surface via this compound.

Materials:

-

Amine-functionalized surface (e.g., beads, plate)

-

This compound

-

EDC and Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0[10]

-

Coupling Buffer: PBS, pH 7.2-7.5[10]

-

Washing Buffer: PBST (PBS with 0.05% Tween-20)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Protein solution (0.1-1 mg/mL in Coupling Buffer)[10]

Procedure:

-

Activate this compound: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM. Add EDC and Sulfo-NHS to a final concentration of 10 mM each.[3] Incubate for 15 minutes at room temperature.[3]

-

Surface Coupling: Immediately add the activated this compound solution to the amine-functionalized surface, ensuring it is completely covered. Incubate for 2 hours at room temperature with gentle agitation.[3]

-

Wash: Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker.[3] The surface is now functionalized with PEG ending in a carboxyl group.

-

Activate Surface Carboxyl Groups: Add a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer to the surface. Incubate for 15-30 minutes at room temperature.[10]

-

Wash: Remove the activation solution and wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[10]

-

Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface.[10] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.[8]

-

Final Wash: Wash the surface 3-5 times with PBST to remove non-covalently bound protein.[10] The surface is now ready for use.

C. Protocol 2: Crosslinking Two Amine-Containing Proteins (Protein A and Protein B)

This protocol uses a two-step method to first conjugate Protein A to this compound and then conjugate the complex to Protein B, minimizing self-conjugation of Protein B.

Procedure:

-

Prepare Protein A: Prepare Protein A at 1-2 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).[13]

-

Activate this compound: In a separate tube, activate this compound with a 2-fold molar excess of EDC and NHS in Activation Buffer for 15 minutes at room temperature.[4]

-

First Conjugation: Add a 10- to 50-fold molar excess of the activated this compound solution to the Protein A solution.[4] Let the reaction proceed for 2 hours at room temperature.

-

Remove Excess Reagents: Purify the Protein A-PEG-acid conjugate using a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess activation reagents and unreacted PEG linker.[13]

-

Activate Second Carboxyl Group: To the purified Protein A-PEG-acid conjugate, add fresh EDC (final concentration ~2mM) and Sulfo-NHS (final concentration ~5mM).[13] React for 15 minutes at room temperature.

-

Quench EDC: Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC.[13] This prevents EDC from reacting with carboxyl groups on Protein B.

-

Second Conjugation: Add Protein B to the activated Protein A-PEG-conjugate solution, preferably at an equimolar ratio to Protein A.[13] Allow the reaction to proceed for 2 hours at room temperature.

-

Quench NHS-esters: Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS-esters.[13]

-

Final Purification: Purify the final crosslinked product using size-exclusion chromatography (SEC) or another suitable purification method to separate the crosslinked conjugate from unreacted proteins.

Troubleshooting Guide

dot

Caption: Common issues and solutions in EDC/NHS coupling reactions.

| Issue | Potential Cause | Suggested Solution(s) |